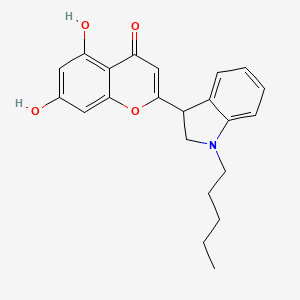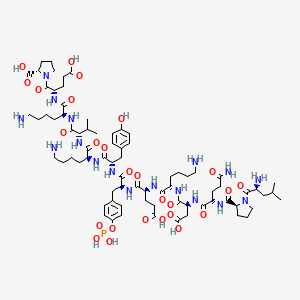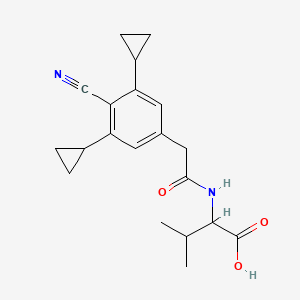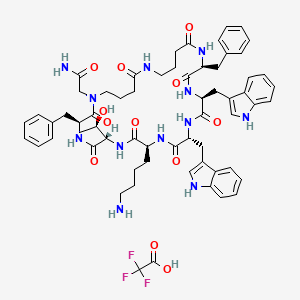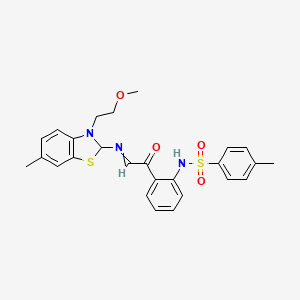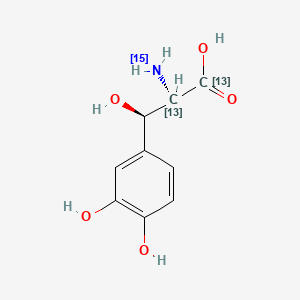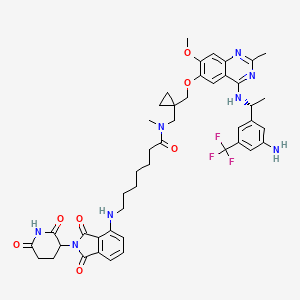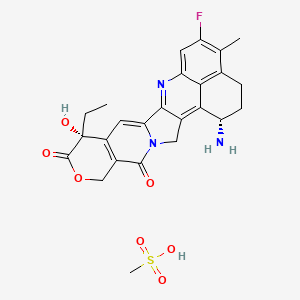
(1S,9R)-Exatecan (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,9R)-Exatecan (mesylate) is a derivative of the camptothecin family, known for its potent antitumor activity. This compound is a topoisomerase I inhibitor, which means it interferes with the DNA replication process in cancer cells, leading to cell death. The mesylate form enhances its solubility and stability, making it more effective for therapeutic use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-Exatecan (mesylate) typically involves multiple steps, starting from camptothecin. The key steps include selective protection and deprotection of functional groups, introduction of the mesylate group, and purification processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1S,9R)-Exatecan (mesylate) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable and cost-effective, ensuring consistent production of the compound for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,9R)-Exatecan (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(1S,9R)-Exatecan (mesylate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new derivatives with improved properties.
Biology
In biological research, (1S,9R)-Exatecan (mesylate) is used to study the effects of topoisomerase I inhibition on cellular processes, including DNA replication and repair.
Medicine
In medicine, (1S,9R)-Exatecan (mesylate) is being investigated as a potential treatment for various types of cancer, including lung, breast, and ovarian cancers. Its ability to induce cell death in cancer cells makes it a promising candidate for chemotherapy.
Industry
In the pharmaceutical industry, (1S,9R)-Exatecan (mesylate) is used in the development of new anticancer drugs. Its stability and solubility make it an attractive compound for formulation into injectable therapies.
Wirkmechanismus
The mechanism of action of (1S,9R)-Exatecan (mesylate) involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By binding to the topoisomerase I-DNA complex, (1S,9R)-Exatecan (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism targets rapidly dividing cancer cells, making it an effective anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1S,9R)-Exatecan (mesylate) include other camptothecin derivatives such as irinotecan and topotecan. These compounds also inhibit topoisomerase I but differ in their chemical structure and pharmacokinetic properties.
Uniqueness
What sets (1S,9R)-Exatecan (mesylate) apart from other similar compounds is its enhanced solubility and stability due to the mesylate group. This modification improves its therapeutic efficacy and makes it more suitable for clinical use.
Conclusion
(1S,9R)-Exatecan (mesylate) is a potent topoisomerase I inhibitor with significant potential in cancer therapy. Its unique chemical properties and wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Continued research and development of (1S,9R)-Exatecan (mesylate) and its derivatives hold promise for the advancement of cancer treatment and other therapeutic areas.
Eigenschaften
Molekularformel |
C25H26FN3O7S |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
(10R,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |
InChI-Schlüssel |
BICYDYDJHSBMFS-HCGKRMLVSA-N |
Isomerische SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


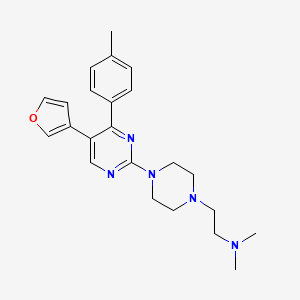
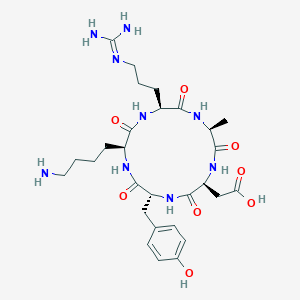
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
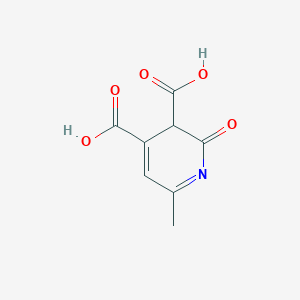
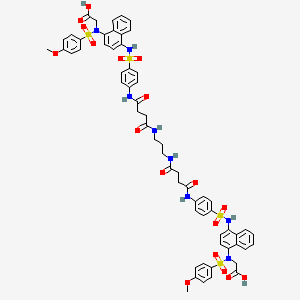
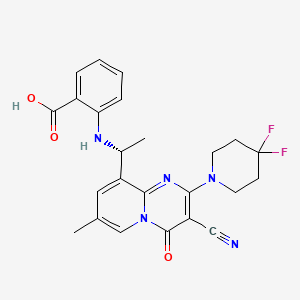
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
